molecular formula C11H11NO B1300873 5,7-Dimethyl-8-hydroxyquinoline CAS No. 37873-29-3

5,7-Dimethyl-8-hydroxyquinoline

Cat. No.: B1300873
CAS No.: 37873-29-3
M. Wt: 173.21 g/mol
InChI Key: UKWMNFHGYXRSFQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-8-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups at positions 5 and 7 and a hydroxyl group at position 8 on the quinoline ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-8-hydroxyquinoline plays a significant role in biochemical reactions, particularly in the extraction and interaction with metal ions. It is a specific non-extracting reagent for lanthanide ions at pH below 11 and is useful for the extraction of aluminum and transition metal ions at ordinary pH conditions . The compound interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence their activity and stability. For instance, it has been used in the preparation of metal complexes such as tetrakis(5,7-dimethylquinolin-8-olato-κ2N,O)zirconium(IV) dimethylformamide disolvate .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can affect various cellular processes, including enzyme activity and protein stability. Additionally, its interaction with cellular components can lead to changes in gene expression, impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with metal ions and form stable complexes. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound’s interaction with metal ions can lead to the inhibition of certain enzymes by blocking their active sites or altering their conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cell function over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metal ion extraction and improved enzyme activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by forming complexes with metal ions and altering enzyme activity. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form complexes with metal ions can also affect its transport and distribution, as these complexes may be recognized and transported by specific cellular mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-8-hydroxyquinoline typically involves the alkylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-8-hydroxyquinoline undergoes various chemical reactions

Properties

IUPAC Name

5,7-dimethylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMNFHGYXRSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354058
Record name 5,7-Dimethyl-8-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37873-29-3
Record name 5,7-Dimethyl-8-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethyl-8-quinolinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the inclusion of solvent molecules in the crystal lattice affect the luminescent properties of gallium(III) complexes with 5,7-Dimethyl-8-hydroxyquinoline?

A: Research indicates a direct correlation between the luminescent properties of gallium(III) complexes with this compound and the presence of solvent molecules in the crystal lattice []. Complexes with a higher number of solvent molecules per unit cell exhibit distinct luminescent behavior compared to those with fewer or no solvent molecules. This difference arises from the solvent molecules influencing both the intra- and intermolecular interactions within the complex, ultimately affecting the energy transfer processes responsible for luminescence [].

Q2: What structural features of this compound contribute to its ability to form luminescent complexes with metals like gallium(III)?

A: this compound acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. This coordination creates a chelate ring structure. In the case of gallium(III) complexes, achieving octahedral coordination with the ligand, along with the presence of coordinated solvent molecules, has been linked to enhanced luminescence [].

Q3: Besides gallium(III), are there other metals that have been investigated for forming potentially useful complexes with this compound?

A: Yes, this compound has shown promise in forming complexes with other metals besides gallium(III). For instance, studies have explored its use in zinc(II) complexes for potential applications in optoelectronic devices []. These complexes, incorporating this compound, exhibit desirable properties for use in organic light-emitting diodes (OLEDs), highlighting the versatility of this ligand in coordinating with various metals to generate materials with tailored properties [, ].

Q4: Have any studies explored the stability of these metal complexes containing this compound under different conditions?

A4: While specific stability studies for various metal complexes with this compound were not detailed in the provided abstracts, it is crucial to consider stability when designing and synthesizing such complexes. Factors like temperature, humidity, exposure to air or moisture, and the specific metal ion used can all influence the stability of the resulting complex. Characterization techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to investigate the thermal stability of these materials.

Q5: Are there any known challenges or limitations associated with using this compound in the development of luminescent materials?

A: While this compound holds promise for luminescent applications, challenges exist. Synthesizing complexes with consistent and reproducible properties can be challenging, particularly in controlling the number of solvent molecules incorporated into the crystal lattice []. Additionally, the long-term stability and performance of these materials in actual device applications require further investigation and optimization.

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